4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine
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Overview
Description
4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group and a dioxolane ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine typically involves the following steps:
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Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. For instance, the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst can yield 1,3-dioxolane.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a suitable catalyst.
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Amination: : The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the dioxolane ring can influence the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)-1,3-dioxane
- 4-Methyl-2-(trifluoromethyl)-1,3-dioxolane
- 4-Methyl-2-(trifluoromethyl)-1,3-dioxolane-2-thiol
Uniqueness
4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is unique due to the presence of both the trifluoromethyl group and the amine group within the dioxolane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the amine group allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-3-2-10-5(9,11-3)4(6,7)8/h3H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOOVHEMCVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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